![molecular formula C26H29NO7 B14099949 4-oxo-3-phenoxy-4H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B14099949.png)
4-oxo-3-phenoxy-4H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-3-phenoxy-4H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system, a phenoxy group, and a tert-butoxycarbonyl-protected amino hexanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenoxy-4H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via an etherification reaction using phenol and an appropriate halogenated chromen derivative.
Attachment of the Hexanoate Moiety: The hexanoate moiety can be attached through an esterification reaction involving the chromen derivative and hexanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl-protected amino hexanoate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-oxo-3-phenoxy-4H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: The carbonyl group in the chromen ring can be reduced to form hydroxyl derivatives using reducing agents like sodium borohydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted chromen derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-oxo-3-phenoxy-4H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents and antioxidants.
Mécanisme D'action
The mechanism of action of 4-oxo-3-phenoxy-4H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenoxy group and the tert-butoxycarbonyl-protected amino hexanoate moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-oxo-3-phenoxy-4H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate
- 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate
Uniqueness
4-oxo-3-phenoxy-4H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is unique due to its specific combination of functional groups and structural features. The presence of the chromen ring system, phenoxy group, and tert-butoxycarbonyl-protected amino hexanoate moiety provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C26H29NO7 |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
(4-oxo-3-phenoxychromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C26H29NO7/c1-26(2,3)34-25(30)27-15-9-5-8-12-23(28)33-19-13-14-20-21(16-19)31-17-22(24(20)29)32-18-10-6-4-7-11-18/h4,6-7,10-11,13-14,16-17H,5,8-9,12,15H2,1-3H3,(H,27,30) |
Clé InChI |
HIMWFUBUBMZYNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-5-[(3-chlorobenzyl)oxy]-4-hydroxypyridine-2-carboxamide](/img/structure/B14099872.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14099880.png)
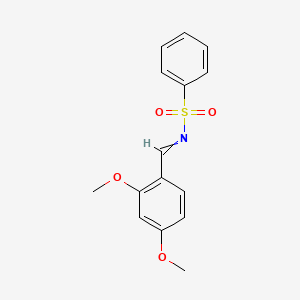
![(3S)-3-acetyloxy-3-[(1R,2R,5R,6R,10S,11S,14S)-11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]propanoic acid](/img/structure/B14099892.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14099895.png)
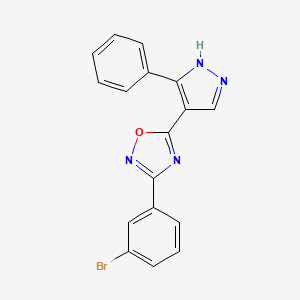
![ethyl {[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B14099903.png)
![1-(4-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099909.png)
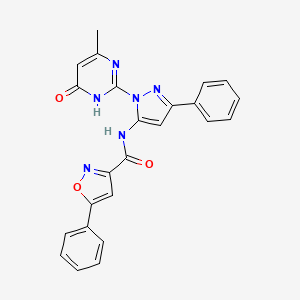
![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbohydrazide](/img/structure/B14099916.png)
![1-(2-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14099922.png)
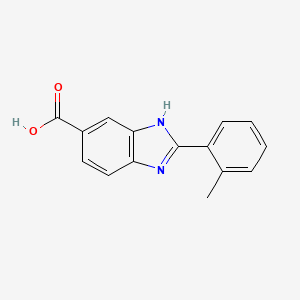
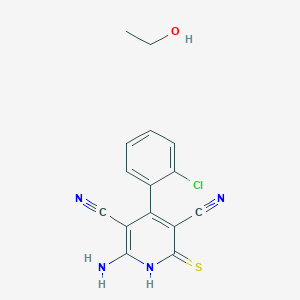
![2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14099948.png)
